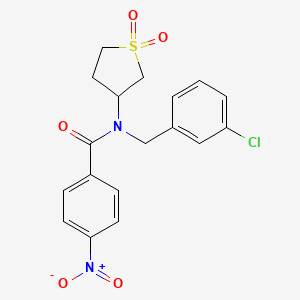
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
説明
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AMPT, is a chemical compound that has been studied extensively in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying the role of dopamine in the brain.
作用機序
As mentioned, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dopamine. This inhibition leads to a decrease in dopamine levels in the brain. This decrease in dopamine can have significant effects on behavior and brain function. For example, dopamine plays a critical role in reward processing and motivation, so a decrease in dopamine levels can lead to a decrease in motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been well studied. As mentioned, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione leads to a decrease in dopamine levels in the brain. This decrease in dopamine can lead to changes in behavior and brain function. For example, studies have shown that 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can lead to a decrease in reward-seeking behavior and can impair decision-making abilities.
実験室実験の利点と制限
One advantage of using 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its specificity for dopamine synthesis. Because 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione specifically inhibits tyrosine hydroxylase, researchers can be confident that the effects they observe are due to a decrease in dopamine levels. However, one limitation of using 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is that it can have off-target effects on other neurotransmitter systems. For example, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to decrease norepinephrine levels in addition to dopamine levels.
将来の方向性
There are several future directions for research on 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the role of dopamine in addiction. By studying the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on reward-seeking behavior, researchers can gain insight into the role of dopamine in addiction and potentially develop new treatments for addiction. Additionally, researchers could investigate the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on other neurotransmitter systems to gain a better understanding of its off-target effects. Finally, researchers could investigate the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on brain function in different populations, such as individuals with psychiatric disorders or neurological conditions.
科学的研究の応用
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been used extensively in the field of neuroscience to study the role of dopamine in the brain. Specifically, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. By inhibiting dopamine synthesis, researchers can study the effects of dopamine depletion on behavior and brain function.
特性
IUPAC Name |
3-(1-adamantyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-12-3-2-4-16(5-12)22-17(20-21-18(22)23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFMESFTPPTKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4078818.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4078830.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078836.png)
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4078843.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4078846.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4078851.png)
![N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B4078855.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)
![ethyl 2-chloro-5-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078871.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4078889.png)

![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078905.png)
